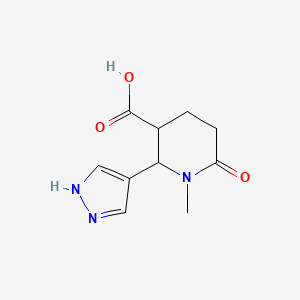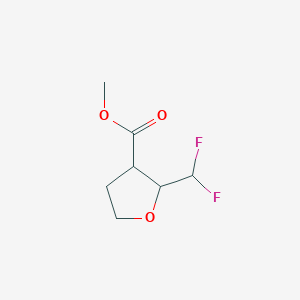
Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate typically involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation of methyl furoate . This method is efficient and clean, utilizing Ni–SiO2 catalysts with high Ni content and dispersion . The reaction conditions are mild, and the catalyst displays excellent performance with high conversion rates .
Industrial Production Methods
Industrial production of this compound follows similar pathways, focusing on green chemistry principles to minimize waste and reduce the use of expensive precious metal catalysts . The process involves oxidative esterification and hydrogenation reactions, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Selective hydrogenation is a common reaction, converting methyl furoate to this compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include Ni–SiO2 catalysts for hydrogenation , and various oxidizing agents for oxidation reactions. The conditions are typically mild, ensuring high conversion rates and selectivity .
Major Products
The major products formed from these reactions include this compound itself, along with other derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Methyl tetrahydrofuran-2-carboxylate: A similar compound used in various chemical industries.
Difluoromethylated heterocycles: Compounds with similar difluoromethyl groups, used in fungicidal applications.
Uniqueness
Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate stands out due to its unique blend of reactivity and selectivity, making it valuable for demanding applications in scientific research and industry . Its efficient and clean synthesis methods further enhance its appeal .
Propiedades
Fórmula molecular |
C7H10F2O3 |
|---|---|
Peso molecular |
180.15 g/mol |
Nombre IUPAC |
methyl 2-(difluoromethyl)oxolane-3-carboxylate |
InChI |
InChI=1S/C7H10F2O3/c1-11-7(10)4-2-3-12-5(4)6(8)9/h4-6H,2-3H2,1H3 |
Clave InChI |
BEGLURATSGTIAO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCOC1C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B11789277.png)
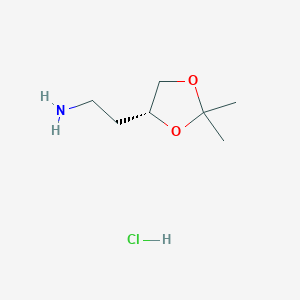

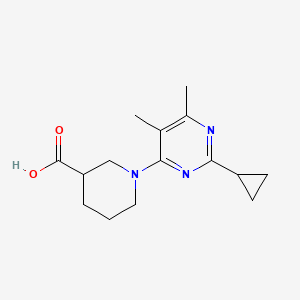

![2-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11789303.png)
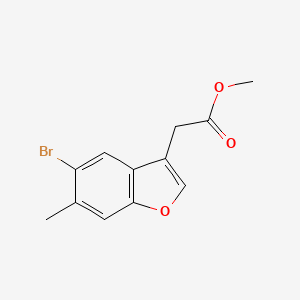


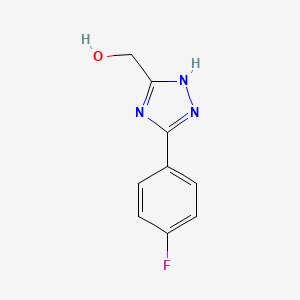
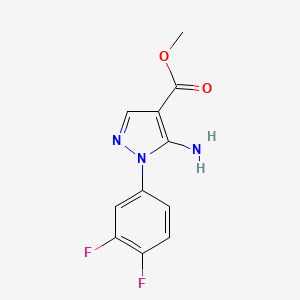
![5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789336.png)

